molecular formula C15H15ClFNO B14151108 2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone CAS No. 926207-04-7

2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone

Cat. No.: B14151108
CAS No.: 926207-04-7
M. Wt: 279.73 g/mol
InChI Key: YMKHYAKRKAZSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a fluoro-methylphenyl group, and a dimethyl-pyrrol moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a compound containing a fluoro-methylphenyl group with a chloro-ethanone derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as anhydrous aluminum chloride, and requires careful control of temperature and reaction time to ensure the desired product is obtained .

Chemical Reactions Analysis

2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential proteins involved in cell division .

Comparison with Similar Compounds

When compared to similar compounds, 2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each one unique in its applications and effects.

Properties

CAS No.

926207-04-7

Molecular Formula

C15H15ClFNO

Molecular Weight

279.73 g/mol

IUPAC Name

2-chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

InChI

InChI=1S/C15H15ClFNO/c1-9-4-5-14(13(17)6-9)18-10(2)7-12(11(18)3)15(19)8-16/h4-7H,8H2,1-3H3

InChI Key

YMKHYAKRKAZSQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.